2,4-Dibromo-1-(bromomethyl)benzene
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Overview
Description
2,4-Dibromo-1-(bromomethyl)benzene is an organic compound with the molecular formula C₇H₅Br₃. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a bromomethyl group is attached at the 1st position. This compound is a colorless solid that is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-(bromomethyl)benzene can be synthesized through a multi-step process involving bromination reactions. One common method involves the bromination of 2,4-dibromotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess bromine and controlled reaction conditions helps in achieving high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form dibromo derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dibromoalkanes or other reduced derivatives.
Scientific Research Applications
2,4-Dibromo-1-(bromomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism of action of 2,4-dibromo-1-(bromomethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms and the bromomethyl group act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This compound can form reactive intermediates that interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4,5-dimethylbenzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
Uniqueness
2,4-Dibromo-1-(bromomethyl)benzene is unique due to the presence of both bromine atoms and a bromomethyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2,4-dibromo-1-(bromomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUUQZQZTKVJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64382-92-9 |
Source
|
Record name | 2,4-dibromo-1-(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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